molecular formula C22H22O4 B11259305 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11259305
M. Wt: 350.4 g/mol
InChI Key: NQOHAWDLNZGOSI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a 3-methylbut-2-en-1-yl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the attached groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both methoxy and 3-methylbut-2-en-1-yl groups

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-6-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-20-19(13-18)15(3)21(22(23)26-20)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3

InChI Key

NQOHAWDLNZGOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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